VLX600
Vue d'ensemble
Description
VLX600 est un nouveau chélateur de fer conçu pour interférer avec le métabolisme intracellulaire du fer, conduisant à l'inhibition de la respiration mitochondriale et à une catastrophe bioénergétique, entraînant la mort des cellules tumorales . Ce composé a montré une activité antitumorale significative à la fois in vitro et in vivo .
Applications De Recherche Scientifique
VLX600 has been extensively studied for its anticancer properties. It has shown significant inhibitory activity against quiescent cells in colon cancer 3-D microtissues in vitro and in vivo . The compound has been investigated in phase I clinical trials for its safety and tolerability in patients with refractory advanced solid tumors . Additionally, this compound has been studied for its potential use in combination with conventional chemotherapy for neuroblastoma . Its ability to target iron metabolism makes it a promising candidate for various cancer therapies.
Mécanisme D'action
Target of Action
VLX600, also known as “6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole”, “YZO6DG19MG”, “VLX-600”, or “Ethanone, 1-(2-pyridinyl)-, 2-(6-methyl-5H-1,2,4-triazino(5,6-b)indol-3-yl)hydrazone”, is a novel iron chelator . Its primary target is intracellular iron metabolism .
Mode of Action
This compound interferes with intracellular iron metabolism, leading to the inhibition of mitochondrial respiration . This interference results in a bioenergetic catastrophe and subsequent tumor cell death .
Biochemical Pathways
The compound’s action on intracellular iron metabolism disrupts mitochondrial respiration . This disruption leads to a shift in energy production from oxidative phosphorylation (OXPHOS) to glycolysis . The compound is particularly detrimental under conditions of glucose starvation, with a specific effect on tumor cells populating nutrition-poor microenvironments .
Action Environment
This compound is preferentially active against slow/non-proliferating cells in metabolically compromised microenvironments in solid tumors, which are normally resistant to chemotherapy . These environments are often characterized by being starved of oxygen and nutrients . The compound’s action is particularly potent under conditions of glucose starvation .
Méthodes De Préparation
La synthèse du VLX600 implique une stratégie de fusion de cycle basée sur la structure d'un chélateur de fer. La voie de synthèse comprend la préparation de dérivés de 5H-[1,2,4]triazino[5,6-b]indole portant une fraction pyridinocycloalkyle . Les conditions réactionnelles impliquent généralement l'utilisation de divers réactifs et solvants sous des températures et des pressions contrôlées. Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
VLX600 subit plusieurs types de réactions chimiques, y compris la complexation avec des ions métalliques essentiels tels que le cuivre, le fer et le zinc . Les constantes de formation révèlent l'ordre suivant d'affinité de liaison des métaux à pH 7.4 : Cu(II) > Fe(II) > Zn(II) . Les propriétés redox des complexes de fer caractérisés par voltamétrie cyclique montrent une forte préférence du this compound pour Fe(II) par rapport à Fe(III) . Les réactifs courants utilisés dans ces réactions comprennent les sels métalliques et les solvants comme l'éthanol. Les principaux produits formés à partir de ces réactions sont les complexes métal-VLX600.
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés anticancéreuses. Il a montré une activité inhibitrice significative contre les cellules quiescentes dans les microtissus en 3D du cancer du côlon in vitro et in vivo . Le composé a été étudié dans des essais cliniques de phase I pour sa sécurité et sa tolérabilité chez les patients atteints de tumeurs solides avancées réfractaires . De plus, this compound a été étudié pour son utilisation potentielle en association avec une chimiothérapie conventionnelle pour le neuroblastome . Sa capacité à cibler le métabolisme du fer en fait un candidat prometteur pour diverses thérapies anticancéreuses.
Mécanisme d'action
This compound exerce ses effets en chélatant le fer, qui est crucial pour la respiration mitochondriale et la bioénergétique dans les cellules tumorales . En interférant avec le métabolisme intracellulaire du fer, this compound inhibe la respiration mitochondriale, conduisant à une catastrophe bioénergétique et à la mort des cellules tumorales . Ce mécanisme est particulièrement efficace dans des conditions de privation de glucose, qui sont courantes dans les microenvironnements tumoraux mal vascularisés .
Comparaison Avec Des Composés Similaires
VLX600 est unique par rapport à d'autres chélateurs de fer tels que Dp44mT et Triapine car il ne génère pas d'espèces réactives de l'oxygène . Des composés similaires comprennent la déféroxamine B, la défériprone et la déférasirox, qui sont des ligands hydrophiles qui se lient sélectivement aux ions Fe(III) . this compound a un indice thérapeutique plus élevé et une activité antitumorale significative à la fois in vitro et in vivo .
Propriétés
IUPAC Name |
6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOSBPRTQFFUOA-SRZZPIQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327031-55-0 | |
Record name | VLX-600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VLX-600 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: VLX600 acts primarily as an iron chelator and inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). [, , , ]
A: Cancer cells often exhibit increased iron uptake to support rapid proliferation. By chelating iron, this compound disrupts essential cellular processes reliant on iron, ultimately leading to cell death. [, ]
A: this compound disrupts the mitochondrial electron transport chain, inhibiting ATP production and increasing mitochondrial reactive oxygen species (mtROS). This metabolic stress is particularly detrimental to cancer cells with a high energy demand, leading to cell death. [, , ]
A: The molecular formula of this compound is C17H14N8 and its molecular weight is 330.35 g/mol. []
ANone: The provided research primarily focuses on this compound's biological activity. Further research is needed to determine its material compatibility and stability in different environments.
A: this compound's primary mechanism involves direct interaction with iron and mitochondrial complexes, not catalytic activity. [, ]
A: Research has used computational methods to investigate this compound's complexation with essential metal ions and determine its binding affinity. []
A: Studies investigating novel 2,4,6-trisubstituted 1,3,5-triazine derivatives inspired by this compound demonstrated that modifications to the aryl hydrazone moiety significantly influenced cytotoxicity against various cancer cell lines. []
ANone: Further research is needed to thoroughly assess this compound's stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and stability.
ANone: The provided research focuses on preclinical studies, and detailed information on SHE regulations and compliance is expected to emerge with further development.
A: While specific data on ADME is limited in the provided research, this compound's lipophilic nature suggests potential for cellular uptake and distribution. [] Further studies are needed for a comprehensive understanding of its PK/PD profile.
A: this compound has shown promising in vitro activity against various cancer cell lines, including neuroblastoma, glioblastoma, and gastric cancer. [, , ] It has also demonstrated efficacy in preclinical in vivo models, such as human GIST xenografts and a genetically engineered KitV558del/+ mouse model. []
A: Yes, this compound has been studied in Phase I clinical trials to assess its safety and tolerability in patients with refractory advanced solid tumors. []
A: While specific resistance mechanisms haven't been fully elucidated, the research suggests that tumor cells with a higher reliance on glycolysis may be less sensitive to this compound. []
A: As a compound in early clinical development, comprehensive toxicology data is still being gathered. Phase I clinical trials will provide valuable information regarding safety and potential adverse effects. []
ANone: While the provided research doesn't delve into specific drug delivery strategies for this compound, future research may explore targeted delivery approaches to enhance its efficacy and potentially minimize off-target effects.
A: Research has identified potential biomarkers, such as NNMT expression levels, that may be associated with sensitivity to this compound in specific cancer types. [] Further research is needed to validate their predictive value.
A: Various techniques, including UV-visible spectroscopy, electron paramagnetic resonance (EPR), NMR spectroscopy, and single-crystal X-ray diffraction, have been employed to characterize this compound and its interactions with metal ions. []
ANone: The current research primarily focuses on this compound's biological activity and therapeutic potential. Further investigations are needed to address environmental impact, dissolution/solubility characteristics, explore potential alternatives, and delve into other crucial aspects as the compound progresses through development.
A: this compound research has witnessed significant progress in recent years. Key milestones include its identification through phenotypic screening, elucidation of its mechanism of action as an iron chelator and OXPHOS inhibitor, demonstration of preclinical efficacy in various cancer models, and advancement into Phase I clinical trials. [, , , ]
A: this compound research exemplifies cross-disciplinary collaboration, integrating knowledge and expertise from medicinal chemistry, cell biology, pharmacology, and oncology. [, , , ] Further collaborations are expected to optimize its therapeutic potential and potentially uncover additional applications beyond cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.